molecular formula C14H16N6O2 B2611164 8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 123980-62-1

8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2611164
CAS No.: 123980-62-1
M. Wt: 300.322
InChI Key: ZPZBWFWZWLUDBW-UHFFFAOYSA-N
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Description

“8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound features a hydrazinyl group, a methyl group, and a phenethyl group attached to the purine core, which may impart unique chemical and biological properties.

Scientific Research Applications

“8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” could have applications in several fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Begin with a purine derivative.

    Functional Group Introduction: Introduce the hydrazinyl group through hydrazine derivatives.

    Alkylation: Introduce the methyl and phenethyl groups via alkylation reactions using appropriate alkyl halides.

    Purification: Purify the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production.

    Catalysts: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could modify the hydrazinyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides, acids, or bases under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used, potentially leading to a variety of substituted purine derivatives.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the phenethyl group.

    3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Lacks the hydrazinyl group.

    8-hydrazinyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group.

Uniqueness

The presence of the hydrazinyl, methyl, and phenethyl groups in “8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

8-hydrazinyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-19-11-10(12(21)17-14(19)22)20(13(16-11)18-15)8-7-9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3,(H,16,18)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZBWFWZWLUDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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